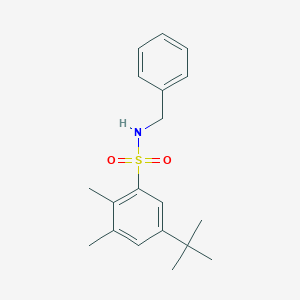
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been used in scientific research to study its mechanism of action and physiological effects. BDBS has been synthesized using various methods and has been shown to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in certain types of cancer, leading to a decrease in tumor growth.
Biochemical and Physiological Effects:
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase, which can lead to changes in pH regulation in the body. N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has also been shown to exhibit antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its high yield of synthesis, which allows for large quantities to be produced. Another advantage is its potential as a selective inhibitor of carbonic anhydrase IX, which can be useful in studying the role of this enzyme in cancer. However, one limitation of using N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide, including further study of its mechanism of action and potential applications in the field of medicinal chemistry. One area of interest is its potential as a chemotherapeutic agent, particularly in the treatment of lung cancer. Another area of interest is its potential as a selective inhibitor of carbonic anhydrase IX, which could lead to the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide and to improve its solubility in water.
Métodos De Síntesis
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with benzylamine and sodium hydride in dimethylformamide. Both methods result in the formation of N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide with high yields.
Aplicaciones Científicas De Investigación
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide has been used in scientific research to study its potential applications in the field of medicinal chemistry. One study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide exhibited antitumor activity against human lung cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another study found that N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide had potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in certain types of cancer.
Propiedades
Fórmula molecular |
C19H25NO2S |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-benzyl-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-14-11-17(19(3,4)5)12-18(15(14)2)23(21,22)20-13-16-9-7-6-8-10-16/h6-12,20H,13H2,1-5H3 |
Clave InChI |
WSASNOMINZAQBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=CC(=C1C)S(=O)(=O)NCC2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![4-ethoxy-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281063.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281064.png)
![ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B281066.png)

![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)


![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)

![2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281087.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281088.png)